Lipophilicity Comparison: 5-Fluoro-2-isopropoxypyridine vs. 5-Fluoro-2-methoxypyridine
5-Fluoro-2-isopropoxypyridine exhibits a computed XLogP3-AA of 2.1, while the methoxy analog (5-fluoro-2-methoxypyridine, CAS 51173-04-7) has an XLogP3-AA of approximately 1.3 [1][2]. This Δ of +0.8 log units reflects the increased lipophilicity conferred by the isopropoxy group, which can be advantageous when higher membrane permeability or hydrophobic target engagement is desired. The difference is quantitatively meaningful: an increase of 0.8 in logP corresponds to an approximately 6.3-fold increase in octanol-water partition coefficient.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.1 |
| Comparator Or Baseline | 5-Fluoro-2-methoxypyridine (CAS 51173-04-7): XLogP3-AA 1.3 |
| Quantified Difference | Δ XLogP3-AA = +0.8; ~6.3× higher partition coefficient |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2024.11.20) |
Why This Matters
This quantifiable lipophilicity difference enables informed selection when designing compound libraries where tuned LogP is critical for CNS penetration or avoiding promiscuous binding.
- [1] PubChem. 5-Fluoro-2-isopropoxypyridine. Compound Summary, CID 54758830. Computed Properties section. National Library of Medicine. View Source
- [2] PubChem. 5-Fluoro-2-methoxypyridine. Compound Summary, CID 2736894. Computed Properties section. National Library of Medicine. View Source
